
Cyclobutanecarboxylic acid
Overview
Description
Cyclobutanecarboxylic acid (CAS: 3721-95-7) is a four-membered cyclic carboxylic acid with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol . Its structure features a strained cyclobutane ring fused to a carboxylic acid group, as represented by the SMILES notation OC(=O)C1CCC1 . This compound is a critical intermediate in pharmaceutical synthesis, enabling the preparation of monosubstituted cyclobutane derivatives used in drugs such as Butorphanol, Nalbuphine, and Boceprevir . It is commercially available in high purity (≥98%) and is typically stored at room temperature .
The strain in the cyclobutane ring (bond angles ~90°) contributes to its unique reactivity, making it valuable in organic synthesis and medicinal chemistry . For example, its chloride derivative (this compound chloride, CAS: N/A) is used in acylations under controlled conditions .
Preparation Methods
Acid-Catalyzed Cyclization of Dichloroacetone Derivatives
Synthetic Route Overview
The method disclosed in CN101555205B involves a three-step synthesis starting from 1,3-dichloroacetone (I) . The first step forms 2,2-dichloromethyl-1,3-dioxolane (II) via reaction with ethylene glycol under toluene reflux with p-toluenesulfonic acid catalysis. Subsequent cyclization of intermediate (II) with dialkyl esters under hydrochloric acid yields 5,8-dioxy-spiro[3.4]octane-2,2-dicarboxylates (III), which undergo hydrolysis to produce CBA (IV) .
Reaction Conditions and Optimization
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Step 1 : Ethylene glycol and 1,3-dichloroacetone react at 100°C for 6 hours, achieving 88–92% yield after vacuum distillation .
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Step 2 : Cyclization with dialkyl esters (methyl, ethyl, or isopropyl) in 20–25% HCl at 100°C for 45–55 hours yields CBA. Yields vary significantly with ester choice:
The superior performance of bulkier esters (e.g., isopropyl) is attributed to reduced steric hindrance during cyclization.
Advantages and Limitations
This route uses inexpensive, commercially available reagents (e.g., ethylene glycol, HCl) and avoids toxic catalysts like osmium tetroxide. However, prolonged reaction times (55 hours) and corrosive acidic conditions pose scalability challenges .
Bromination-Cyclization Sequence with Malononitrile
Three-Step Synthesis (CN103232340A)
An alternative route employs acetone, bromine, and malononitrile in a phase-transfer-catalyzed reaction :
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Bromination : Acetone reacts with bromine in ethanol to form 1,3-dibromo-2-propanone (yield: 85–90%) .
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Cyclization : Malononitrile and 1,3-dibromo-2-propanone undergo nucleophilic substitution in DMF with sodium iodide and tetrabutylammonium bromide (TBAB), yielding 3,3-dicyanocyclobutanone (76% yield) .
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Hydrolysis : Acidic hydrolysis of the dicyanocyclobutanone with 6M HCl produces CBA (92% yield) .
Key Parameters
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Catalyst System : TBAB enhances interfacial reactivity, reducing reaction time to 24 hours .
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Solvent Recovery : Ethanol, DMF, and toluene are recycled, minimizing waste .
Performance Metrics
This method avoids highly toxic reagents but requires careful handling of bromine and cyanide intermediates.
Hydrolysis of Cyclobutane Dicarboxylate Esters
Classical Approach (Organic Syntheses)
A well-established method involves hydrolysis of diethyl cyclobutanedicarboxylate under acidic or basic conditions . For example, refluxing the diester in concentrated HCl for 24 hours achieves decarboxylation and ring contraction, yielding CBA in 70–75% yield .
Modern Adaptations
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Microwave Assistance : Reducing hydrolysis time to 2–4 hours with comparable yields .
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Enzymatic Hydrolysis : Lipases in aqueous buffer (pH 7.0) selectively hydrolyze esters at 40°C, though yields remain suboptimal (50–60%) .
Comparative Analysis of Preparation Methods
Physicochemical Properties and Applications
Physical Properties
Pharmaceutical Relevance
CBA derivatives are precursors to β-lactam antibiotics and kinase inhibitors. Its strained ring enhances binding affinity to enzymatic pockets, making it valuable in drug design .
Chemical Reactions Analysis
The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as:
Acid-Base Neutralization: When reacted with a base, this compound can be neutralized, leading to the formation of a salt and water.
Esterification: In the presence of alcohols and a suitable catalyst, it can undergo esterification to yield cyclobutanecarboxylate esters.
Amide Formation: This compound can react with amines under suitable conditions to form amides, which are pivotal in biochemistry and pharmaceutical synthesis.
Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
Scientific Research Applications
Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, have numerous applications in the pharmaceutical industry . Additionally, due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .
Mechanism of Action
The mechanism by which cyclobutanecarboxylic acid exerts its effects primarily involves its carboxyl group. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring’s strain also plays a role in its reactivity, as the ring can be opened under certain conditions, allowing for various chemical transformations .
Comparison with Similar Compounds
Below is a detailed comparison of cyclobutanecarboxylic acid with structurally related compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Key Properties of this compound and Structural Analogs
Note: this compound’s physical state varies; some suppliers describe it as a liquid (density: 1.04 g/cm³) under standard conditions .
Structural and Functional Group Comparisons
Cyclobutane-1,1-dicarboxylic Acid Features two carboxylic acid groups on the cyclobutane ring, increasing polarity and acidity compared to the monocarboxylic analog. Used as a reference standard for detecting impurities in the anticancer drug Carboplatin .
Safety data emphasize handling precautions (e.g., respiratory and eye protection) due to its irritant properties .
Amino-Substituted Derivatives (−)-(1R,2R)-2-Aminothis compound is synthesized via stereospecific routes (e.g., TFA-mediated deprotection) . Such chiral analogs are pivotal in peptide mimetics and protease inhibitors. 1-Amino-1-cyclobutanecarboxylic acid (CAS: 22264-50-2) serves as a constrained γ-amino acid, influencing secondary structures in peptides .
Cyclohexanecarboxylic Acid
- The six-membered ring eliminates angle strain, reducing reactivity compared to cyclobutane analogs. This compound is less prone to ring-opening reactions.
Cyclobutanecarboxamide
- The amide group replaces the carboxylic acid, altering hydrogen-bonding capacity and reducing acidity. This derivative is more stable under basic conditions .
Biological Activity
Cyclobutanecarboxylic acid (C4H7CO2H) is an organic compound characterized by a cyclobutane ring and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a precursor for various bioactive compounds, including pharmaceuticals.
Properties and Synthesis
This compound is a colorless liquid with a boiling point of 196 °C and a melting point of approximately -7 °C. It is typically synthesized through the hydrolysis and decarboxylation of diethyl cyclobutanedicarboxylate or via oxidative ring contraction of cyclopentanone using hydrogen peroxide in the presence of selenium dioxide .
Pharmacological Applications
This compound serves as a critical reagent in synthesizing various biologically active compounds. Notably, it is involved in the preparation of drugs such as Butorphanol, Nalbuphine, and Boceprevir, which are utilized for pain management and antiviral therapy .
Tumor Targeting and Imaging
Recent studies have highlighted the utility of this compound derivatives in cancer imaging. For instance, trans-1-amino-3-[18F]fluorothis compound (anti-[18F]FACBC) has been developed as a PET imaging agent for prostate cancer. This compound demonstrates high tumor avidity and stability in vivo, significantly improving the detection of prostate cancer compared to traditional imaging methods .
Table 1: Comparison of Imaging Agents for Prostate Cancer
Agent | Tumor Uptake | Urinary Excretion | Specificity |
---|---|---|---|
[18F]FACBC | High | Slow | High |
[111In]capromab | Moderate | Rapid | Moderate |
The mechanism underlying the biological activity of this compound derivatives involves their interaction with amino acid transporters. In prostate cancer cells, androgen stimulation enhances the expression of amino acid transporters such as ASCT2, which facilitates the uptake of anti-[14C]FACBC. This mechanism is crucial for the accumulation of these compounds in malignant tissues .
Case Studies
- Prostate Cancer Imaging with anti-[18F]FACBC :
- Synthesis of Aminocyclobutane Derivatives :
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for cyclobutanecarboxylic acid, and how can reaction conditions be optimized for yield?
this compound is commonly synthesized via cyclization of 1,3-dibromopropane derivatives under basic conditions or through carboxylation of cyclobutane intermediates. For example, reacting cyclobutane precursors with carbon monoxide in the presence of a palladium catalyst can yield the carboxylic acid. Optimization involves adjusting reaction time (e.g., 20–22 hours for acid chloride formation with HCl and carbon tetrachloride) and temperature (e.g., maintaining 0–6°C for handling reactive intermediates like this compound chloride). Yield improvements may require inert atmospheres or catalysts like triethylamine .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Key characterization methods include:
- NMR Spectroscopy : The cyclobutane ring protons appear as distinct multiplet signals between δ 1.8–2.5 ppm, while the carboxylic acid proton is observed as a broad peak near δ 12 ppm.
- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch.
- Physical Properties : Boiling point (195°C), density (1.047 g/cm³), and refractive index (n²⁰/D: 1.444) are critical for purity assessment .
Q. What safety protocols are recommended for handling this compound and its derivatives?
Due to its corrosive nature (GHS classification: H314), lab handling requires PPE (gloves, goggles) and proper ventilation. Reactive derivatives like this compound chloride (CAS 5006-22-4) must be stored at 0–6°C to prevent decomposition. Emergency measures include rinsing exposed skin with water (15+ minutes) and using neutralizing agents for spills .
Q. How can impurities in this compound be identified and quantified?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and gas chromatography-mass spectrometry (GC-MS) are standard methods. Impurities such as unreacted cyclobutane intermediates or oxidation byproducts (e.g., 3-oxo-cyclobutanecarboxylic acid) can be resolved using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How does ring strain in this compound influence its reactivity in nucleophilic acyl substitution?
The 88° bond angles in the cyclobutane ring (vs. 109.5° in ideal sp³ hybridization) introduce significant Baeyer angle strain, increasing electrophilicity at the carbonyl carbon. Kinetic studies using competitive reactions with amines or alcohols under controlled pH conditions reveal accelerated acylation rates compared to less-strained analogs (e.g., cyclohexanecarboxylic acid). Computational models (DFT) further quantify strain energy contributions (~27 kcal/mol) .
Q. What computational methods are effective for modeling the conformational flexibility of this compound?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts puckered and planar conformers, with energy barriers <3 kcal/mol. Molecular dynamics simulations (e.g., AMBER force fields) in solvent environments (water, DMSO) reveal rapid interconversion between conformers, explaining its adaptability in crystal packing and ligand-protein interactions .
Q. How can this compound derivatives be leveraged in bioactive molecule design?
The strained ring enhances binding affinity in drug candidates. For example, trans-3-aminothis compound derivatives (CAS 74307-75-8) act as conformationally restricted γ-aminobutyric acid (GABA) analogs. Synthetic strategies include coupling the acid chloride with amine-containing pharmacophores via Schotten-Baumann reactions, followed by chiral resolution to isolate enantiomers .
Q. What experimental approaches resolve discrepancies in reported physicochemical properties of this compound?
Discrepancies in melting points (reported as –7.5°C vs. –5°C) may arise from purity differences. Recrystallization in hexane/ethyl acetate mixtures followed by differential scanning calorimetry (DSC) can standardize measurements. Collaborative studies using NIST-certified reference materials are recommended for validation .
Q. How does this compound behave under high-pressure or photolytic conditions?
High-pressure NMR studies (e.g., 500 MPa) show reversible ring-opening to form acyclic diradicals, which recombine upon pressure release. Photolysis at 254 nm generates cyclopropane derivatives via Norrish-type pathways, monitored using time-resolved UV-Vis spectroscopy .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Batch reactor optimization must address exothermic reactions (e.g., acid chloride formation) and byproduct removal. Continuous flow systems with in-line IR monitoring improve reproducibility. Purity thresholds (>98% by HPLC) are critical for toxicity studies, requiring rigorous distillation or recrystallization .
Q. Methodological Notes
- Data Reproducibility : Detailed experimental protocols (e.g., catalyst loading, solvent ratios) must be included in supplementary materials to ensure reproducibility, per guidelines in the Beilstein Journal of Organic Chemistry .
- Ethical Reporting : Disclose limitations in ecological toxicity data (e.g., no available bioaccumulation studies) when publishing, aligning with SRQR standards .
Properties
IUPAC Name |
cyclobutanecarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOGHSRPAYOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057725 | |
Record name | Cyclobutanecarboxylic acid | |
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Molecular Weight |
100.12 g/mol | |
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Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | Cyclobutanecarboxylic acid | |
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CAS No. |
3721-95-7 | |
Record name | Cyclobutanecarboxylic acid | |
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Record name | Cyclobutanecarboxylic acid | |
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Record name | CYCLOBUTANECARBOXYLIC ACID | |
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Record name | Cyclobutanecarboxylic acid | |
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Record name | Cyclobutanecarboxylic acid | |
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Record name | Cyclobutanecarboxylic acid | |
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Record name | CYCLOBUTANECARBOXYLIC ACID | |
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Retrosynthesis Analysis
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